molecular formula C17H17N5OS B2618930 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034508-60-4

2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2618930
CAS RN: 2034508-60-4
M. Wt: 339.42
InChI Key: AHFMINKEHAFXDK-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, also known as MTEB, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MTEB belongs to the class of compounds known as benzamides, which have been studied for their anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been shown to have several biochemical and physiological effects. In a study conducted on mice, 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide was found to reduce inflammation and oxidative stress in the liver. Additionally, 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide was found to increase the activity of certain enzymes that are involved in detoxification and antioxidant defense.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. Additionally, 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide in lab experiments is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. One potential direction is to further investigate its anti-cancer and anti-inflammatory properties in preclinical and clinical studies. Additionally, the toxicity of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide needs to be further studied in order to determine its safety for human use. Another potential direction is to investigate the potential of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and metabolic disorders.
In conclusion, 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a small molecule compound that has potential therapeutic applications in cancer and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves a multi-step process that includes the reaction of 2-(pyrazin-2-yl)-1H-imidazole with ethyl bromoacetate, followed by the reaction of the resulting compound with 2-mercaptoaniline. The final step involves the reaction of the intermediate with 4-aminobenzamide to yield 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide. The synthesis of 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been described in detail in a peer-reviewed journal.

Scientific Research Applications

2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has been studied for its potential therapeutic applications in cancer and inflammation. In a recent study, 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide was found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide was found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-methylsulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-24-15-5-3-2-4-13(15)17(23)21-9-11-22-10-8-20-16(22)14-12-18-6-7-19-14/h2-8,10,12H,9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFMINKEHAFXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

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